p-Coumaric Acid-d4 4-O-Sulfate

Beschreibung

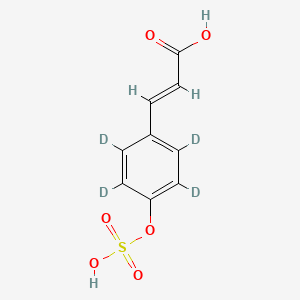

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2,3,5,6-tetradeuterio-4-sulfooxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+/i1D,2D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDCCWNLILCHDJ-NTDOOMOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)O)[2H])[2H])OS(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation of P Coumaric Acid 4 O Sulfate

Endogenous Pathways of Sulfation in Biological Organisms

In humans and other mammals, the sulfation of xenobiotics and endogenous compounds is a critical metabolic process that increases their water solubility and facilitates their excretion. This pathway is particularly important for the metabolism of phenolic compounds like p-coumaric acid.

Sulfotransferase (SULT) enzymes are responsible for catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, such as p-coumaric acid. nih.gov This reaction results in the formation of a sulfate (B86663) conjugate. The SULT1 family, particularly SULT1A1 and SULT1A3, are known to be the primary enzymes involved in the sulfation of small phenolic compounds. nih.govnih.gov Studies have shown that SULT1A1 is highly active in the sulfation of various phenolic acids. nih.gov The sulfation of p-coumaric acid specifically occurs at the 4-hydroxyl group, leading to the formation of p-Coumaric Acid 4-O-Sulfate.

While both SULT1A1 and SULT1A3 can sulfate phenolic compounds, they exhibit different substrate specificities. SULT1A1 has a broad substrate range for small phenolic compounds, whereas SULT1A3 shows a higher affinity for catecholamines like dopamine. nih.govmerckmillipore.com However, p-coumaric acid is a known substrate for rat SULT1A1. nih.gov The catalytic mechanism of SULTs involves the binding of PAPS first, which induces a conformational change in the enzyme, creating a binding site for the phenolic substrate. nih.gov For SULT1A3, specific amino acid residues, such as D86 and E146, play a crucial role in substrate selectivity. nih.gov The structural similarities between p-coumaric acid and other known substrates of SULT1A enzymes suggest it can be efficiently accommodated in their active sites for sulfation.

The expression of phenolsulfotransferases can be modulated by the presence of phenolic acids. nih.govnih.gov Studies have demonstrated that p-coumaric acid, among other phenolic acids, can significantly increase the activity of P-form phenolsulfotransferase (PST-P), which corresponds to SULT1A1, in both in vivo rat models and in human hepatoma HepG2 cells. nih.govnih.gov This induction occurs at both the mRNA and protein levels, suggesting a transcriptional regulation mechanism. nih.govacs.org The signaling pathway involving p38 mitogen-activated protein kinase (MAPK) and the transcription factor Nrf2 has been implicated in the gallic acid-induced expression of PST-P, a mechanism that may be shared by other phenolic acids. nih.govoup.com This upregulation of SULT enzymes by their own substrates suggests a feedback mechanism to enhance their detoxification and elimination.

Below is a table summarizing the induction of P-form Phenol (B47542) Sulfotransferase (PST-P) activity by various phenolic acids in human hepatoma HepG2 cells.

| Phenolic Acid | Concentration (μM) | Fold Induction of PST-P Activity |

| p-Coumaric Acid | 30 | 1.4 |

| p-Hydroxybenzoic Acid | 30 | 1.8 |

| Gentisic Acid | 30 | 3.3 |

| Gallic Acid | 30 | 2.5 |

| Ferulic Acid | 30 | No significant effect |

Data sourced from studies on human hepatoma HepG2 cells. oup.com

Chemoenzymatic and Chemical Synthesis Strategies for p-Coumaric Acid 4-O-Sulfate

The synthesis of p-Coumaric Acid 4-O-Sulfate is essential for its use as an analytical standard in metabolic studies. Both biotechnological and traditional chemical methods have been developed for this purpose.

Recent advancements in synthetic biology have enabled the production of sulfated compounds in engineered microorganisms like Escherichia coli. nih.govmdpi.com By engineering the PAPS regeneration system within these microbes, the efficiency of sulfation reactions can be significantly boosted. nih.gov This approach has been successfully applied to the sulfation of p-coumaric acid. nih.gov The process involves expressing a suitable sulfotransferase enzyme in the engineered host and providing it with the necessary substrates. This method offers a more environmentally friendly and potentially scalable alternative to chemical synthesis. nih.gov

Chemical and chemoenzymatic methods are commonly employed for the laboratory-scale synthesis of sulfated phenolic acids. mdpi.comnih.gov

Chemical Synthesis: This approach typically involves the use of a sulfating agent, such as a sulfur trioxide-pyridine complex or sulfur trioxide-triethylamine complex, which reacts with the hydroxyl group of the phenolic acid. mdpi.com While effective, this method can sometimes lead to a mixture of products, requiring purification. mdpi.com

Chemoenzymatic Synthesis: This method utilizes isolated sulfotransferase enzymes to catalyze the sulfation reaction in vitro. nih.govnih.gov Aryl sulfotransferases from bacteria like Desulfitobacterium hafniense are often used, with p-nitrophenyl sulfate (p-NPS) serving as the sulfate donor. nih.govnih.gov This technique offers high regioselectivity, meaning the sulfate group is specifically added to the desired hydroxyl group. However, enzyme inhibition by some monohydroxyphenolic acids has been observed. nih.gov

The following table provides an overview of the synthesis approaches for sulfated phenolic acids.

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Chemical Synthesis | Uses sulfating agents like SO₃ complexes. | Can produce a wide range of sulfates. | May result in product mixtures requiring purification. |

| Chemoenzymatic Synthesis | Employs isolated sulfotransferase enzymes. | High regioselectivity. | Potential for enzyme inhibition by certain substrates. |

| Biotechnological Production | Utilizes engineered microorganisms. | Environmentally friendly and scalable. | Requires metabolic engineering of the host organism. |

Metabolic Fate and Biological Distribution of P Coumaric Acid 4 O Sulfate

Absorption and Systemic Circulation of Sulfated Phenolic Acid Metabolites

The absorption and systemic circulation of sulfated phenolic acid metabolites, such as p-Coumaric Acid 4-O-Sulfate, are complex processes influenced by their origin and initial structure. Following the ingestion of dietary polyphenols, these compounds undergo significant metabolism before reaching systemic circulation. Conjugated phenolic metabolites can be detected in the circulatory system within one to two hours, indicating initial absorption in the small intestine. researchgate.net Some compounds are conjugated in both the enterocytes and the liver before entering the bloodstream. researchgate.net

Research involving the administration of mixed berry fruit purée has provided detailed insights into the pharmacokinetics of various phenolic acid sulfates. whiterose.ac.uknih.gov Studies show a rapid absorption for certain conjugates, such as those of gallic acid and caffeic acid, which reach their maximum plasma concentration (Cmax) between 1 and 2 hours post-ingestion. whiterose.ac.ukresearchgate.netcambridge.org In contrast, sulfated metabolites that are products of colonic microbiota degradation of more complex polyphenols begin to appear in the plasma at later time points, typically starting from 4 hours and reaching peak concentrations at around 6 hours. whiterose.ac.uknih.govresearchgate.netcambridge.org For example, pyrogallol-sulfate and catechol-sulfate can reach concentrations of 5-20 μM at 6 hours. whiterose.ac.ukresearchgate.net This biphasic absorption pattern highlights two main routes of entry into the systemic circulation: initial absorption of simpler compounds in the upper gastrointestinal tract and later absorption of metabolites produced by the gut microbiota in the colon. researchgate.net Ultimately, phenolic sulfates can achieve significantly higher concentrations in the plasma compared to their parent compounds, which are often undetected. nih.govresearchgate.net

Table 1: Pharmacokinetic Profile of Circulating Phenolic Metabolites

| Metabolite | Time of Max. Plasma Concentration (Tmax) |

|---|---|

| Gallic Acid Conjugates | 1 - 2 hours |

| Caffeic Acid Conjugates | 1 - 2 hours |

| Pyrogallol-Sulfate | ~ 6 hours |

| Catechol-Sulfate | ~ 6 hours |

| Phenyl-γ-valerolactone-3′-O-sulfate | 5 - 10 hours |

| Hesperetin Glucuronide | 5 - 10 hours |

| Naringenin Glucuronide | 5 - 10 hours |

This table is based on data from multiple studies and represents typical absorption patterns for different classes of phenolic metabolites. researchgate.netwhiterose.ac.uk

Role of Gut Microbiota in the Biotransformation of p-Coumaric Acid to its Sulfated Conjugates

The gut microbiota plays an indispensable role in the biotransformation of dietary polyphenols, including p-Coumaric Acid, into forms that can be absorbed and further metabolized by the host. nih.gov A significant portion of ingested polyphenols, estimated to be around 90%, reaches the large intestine. nih.gov Here, the vast enzymatic machinery of the colonic microbiota hydrolyzes and transforms these complex molecules into smaller, low-molecular-weight phenolic compounds. researchgate.netnih.gov

The biotransformation of p-Coumaric Acid is a clear example of host-commensal collaborative metabolism. nih.gov Certain gut bacteria, such as Bacteroides species, can convert amino acids like tyrosine into p-Coumaric Acid. nih.gov Subsequently, other bacteria, including Lactobacillus plantarum, can import this p-Coumaric Acid and, through the action of enzymes like phenolic acid decarboxylase (PAD) and vinyl phenol (B47542) reductase (VPR), convert it to intermediate compounds like 4-ethylphenol. nih.gov These microbially-produced metabolites are then absorbed from the colon into the portal circulation and transported to the liver. nih.gov

Excretion Pathways and Enhanced Hydrophilicity Due to Sulfation

Sulfation is a major Phase II metabolic reaction that significantly alters the physicochemical properties of phenolic compounds, primarily by increasing their water solubility. cambridge.orgoup.com This enhanced hydrophilicity is a critical factor that facilitates the elimination of these metabolites from the body. oup.comcuni.cz The addition of a negatively charged sulfate (B86663) group transforms less polar phenolic acids into more polar conjugates that are more readily excretable. oup.com

The primary route for the excretion of sulfated metabolites like p-Coumaric Acid 4-O-Sulfate is through the kidneys into the urine. oup.comnih.gov Studies on the metabolism of various phenolic compounds have shown that a substantial percentage of the administered dose is recovered in the urine as sulfated conjugates. nih.gov For instance, in a study on forsythin, its sulfated metabolite accounted for 71.6% of the dose found in urine within 48 hours. nih.gov

While urinary excretion is dominant, fecal excretion also serves as a pathway for the elimination of some sulfated compounds. oup.com BA-sulfates, for example, are not efficiently absorbed in the small intestine and pass into the large intestine, where they can be either desulfated by bacterial enzymes and reabsorbed or excreted in the feces. oup.com The increased polarity due to sulfation generally reduces intestinal absorption and promotes fecal and urinary elimination, thus playing a key role in the detoxification and clearance of xenobiotic and endogenous phenolic compounds. oup.com

Stability and in vivo Dynamics of p-Coumaric Acid 4-O-Sulfate

The process of sulfation not only aids in the excretion of phenolic compounds but also results in the formation of stable metabolites for transport within the body. cambridge.orgcuni.cz Sulfated phenolic compounds are of significant interest as they represent the form in which many dietary polyphenols circulate in the bloodstream and interact with various tissues. mdpi.com The conjugation with a sulfate group is a key step in the metabolism of these compounds, generally leading to their stabilization. cambridge.org

While specific in vivo stability studies on p-Coumaric Acid 4-O-Sulfate are limited, research on the parent compound, p-Coumaric acid, indicates that it is a stable molecule under various conditions. researchgate.net The sulfation reaction itself is an important biological process involved in regulating the activity and bioavailability of numerous compounds, including hormones and drugs, suggesting that the resulting sulfated esters are sufficiently stable to perform their physiological roles before excretion. cuni.cz

The in vivo dynamics of p-Coumaric Acid 4-O-Sulfate are dictated by the processes of absorption, metabolism, and excretion. After its formation, either through direct sulfation of absorbed p-Coumaric Acid or through the collaborative effort of the gut microbiota and hepatic enzymes, the sulfated conjugate circulates in the plasma before being efficiently cleared by the kidneys. whiterose.ac.uknih.gov The presence of these sulfated metabolites in biological fluids after the consumption of foods like coffee confirms their formation and circulation in vivo. cymitquimica.com The study of these stable metabolites is crucial for understanding the biological activities and health effects associated with dietary polyphenol intake. mdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of P Coumaric Acid D4 4 O Sulfate

Application of Deuterated Analogues as Internal Standards in Quantitative Analysis

Deuterated analogues, such as p-Coumaric Acid-d4 4-O-Sulfate, serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry-based methods. wisdomlib.orgclearsynth.com Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms. This property allows for the correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. clearsynth.com

The use of deuterated internal standards enhances the accuracy and reliability of quantification. wisdomlib.org By adding a known amount of the deuterated standard to a sample, the ratio of the analyte to the internal standard can be measured. This ratio is then used to determine the concentration of the analyte, effectively compensating for any analytical variability. clearsynth.com This approach is particularly valuable in complex biological matrices where significant matrix effects can interfere with the analysis. lcms.cz

Principles of Isotopic Labeling for Metabolic Tracing and Quantification Accuracy

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into molecules to trace their metabolic fate. ucla.edunih.gov This technique is fundamental in metabolic research, allowing scientists to follow the transformation of a specific compound through various biochemical pathways. scripps.edunih.gov When a labeled compound is introduced into a biological system, its journey and conversion into other metabolites can be monitored over time. nih.gov

For quantification, isotopically labeled compounds, like this compound, are invaluable. The key principle is that the labeled internal standard behaves almost identically to the endogenous (unlabeled) analyte during sample processing and chromatographic separation. nih.gov However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This co-elution and differential detection allow for highly accurate quantification, as any loss or variation in signal intensity for the analyte will be mirrored by the internal standard. lcms.cznih.gov

Integration of this compound in Metabolomics Workflows

In metabolomics, the goal is to comprehensively identify and quantify all small molecules (metabolites) within a biological system. The integration of deuterated standards like this compound is a critical component of robust metabolomics workflows. By spiking samples with a mixture of deuterated standards, including those for sulfated phenolics, researchers can achieve more reliable and reproducible quantification of a wide range of metabolites.

This approach is particularly important for untargeted metabolomics, where the aim is to measure as many metabolites as possible. The presence of deuterated internal standards helps to normalize the data and correct for instrument drift and matrix effects, leading to more accurate and comparable results across different samples and studies. scripps.edu Furthermore, in targeted metabolomics, where specific metabolites are quantified, the use of a dedicated deuterated internal standard for each analyte, such as this compound for its unlabeled counterpart, is the gold standard for achieving the highest level of quantitative accuracy.

Chromatographic Separation Techniques

Chromatography is an essential step in the analysis of complex mixtures, allowing for the separation of individual components before their detection. For sulfated phenolics like this compound, both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are widely used.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures compared to conventional HPLC. mdpi.com This results in significantly improved resolution, sensitivity, and speed of analysis. waters.com For the analysis of this compound and other sulfated metabolites, UPLC can provide sharper and more defined peaks, allowing for better separation from other closely related compounds in a complex biological sample. mdpi.comresearchgate.net The enhanced resolution is particularly beneficial in metabolomics studies where hundreds or thousands of metabolites need to be separated and identified. waters.com

A typical UPLC method for phenolic compounds might involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation of Sulfated Phenolics

HPLC remains a robust and widely used technique for the separation of phenolic compounds, including their sulfated derivatives. mdpi.comnih.govnih.gov Reversed-phase HPLC with a C18 column is the most common approach. nih.govsci-hub.stresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase.

The composition of the mobile phase, including the organic modifier (e.g., acetonitrile or methanol), the aqueous component, and the pH, are critical parameters that are optimized to achieve the desired separation. pan.olsztyn.ploeno-one.eu For sulfated phenolics, which are more polar than their parent compounds, the mobile phase conditions need to be carefully adjusted to ensure adequate retention and separation. mdpi.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to separate a wide range of compounds with different polarities. pan.olsztyn.pl

Table 1: Comparison of Chromatographic Techniques for p-Coumaric Acid Analysis

| Feature | UPLC | HPLC |

|---|---|---|

| Particle Size | < 2 µm | 3-5 µm |

| Operating Pressure | Higher | Lower |

| Resolution | Higher | Standard |

| Analysis Time | Faster | Slower |

| Sensitivity | Higher | Standard |

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like UPLC or HPLC, it provides a highly sensitive and selective method for the detection and identification of compounds like this compound.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In this technique, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. nih.gov

For this compound, the mass spectrometer would be set to detect the specific m/z of this deuterated molecule. In MS/MS analysis, the fragmentation would likely involve the loss of the sulfate (B86663) group (SO₃) and potentially other characteristic fragments from the p-coumaric acid backbone, which would be shifted in mass due to the deuterium labels. mdpi.com This provides a high degree of confidence in the identification and quantification of the analyte, even in complex biological samples. nih.gov The use of a deuterated standard also helps to differentiate the analyte from isobaric interferences, which are other compounds that have the same nominal mass but a different elemental composition.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Coumaric Acid |

| Acetonitrile |

| Formic Acid |

Biological and Research Significance of P Coumaric Acid 4 O Sulfate As a Metabolite

Status as an Endogenous Phenolic Acid Metabolite

p-Coumaric acid 4-O-sulfate is recognized as an endogenous metabolite in mammals, including humans. It is a product of phase II biotransformation, a metabolic process that chemically modifies drugs and xenobiotics to facilitate their excretion. The parent compound, p-coumaric acid, is a widely distributed phenolic acid found in numerous plant-based foods. After ingestion, p-coumaric acid is absorbed and undergoes metabolism, where sulfotransferase enzymes catalyze the addition of a sulfate (B86663) group to the hydroxyl group at the 4-position of the phenyl ring, forming p-coumaric acid 4-O-sulfate mdpi.comnih.gov. This sulfation is a common pathway for the metabolism of phenolic compounds mdpi.comnih.govnih.gov. The resulting sulfate conjugate is more water-soluble than the parent compound, which aids in its circulation and eventual elimination from the body, primarily through urine.

Impact of Sulfation on the Bioactivity of Parent p-Coumaric Acid

The addition of a sulfate group to p-coumaric acid significantly alters its biological properties. While the parent compound, p-coumaric acid, is known for a range of bioactivities, including antioxidant and anti-inflammatory effects, its sulfated metabolite exhibits a modified activity profile nih.govnih.govnih.govbenthamscience.com. The conjugation of p-coumaric acid is believed to play a crucial role in modulating its effects within the body nih.govbohrium.com.

The antioxidant activity of phenolic compounds like p-coumaric acid is largely attributed to the presence of a hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals nih.gov. Research on various phenolic acids has demonstrated that the process of O-sulfation leads to a significant decrease, and in some cases, a complete inhibition of their antioxidant properties mdpi.com. This reduction in activity is due to the "blockage" of the hydroxyl group by the addition of the sulfate moiety, which prevents it from participating in free radical scavenging reactions mdpi.com. Therefore, while p-coumaric acid itself is a potent antioxidant, its metabolite, p-coumaric acid 4-O-sulfate, is considered to have very weak antioxidant properties in comparison mdpi.comnih.govscience.gov.

| Compound | Relative Antioxidant Capacity | Mechanism of Alteration |

|---|---|---|

| p-Coumaric Acid | High | Free hydroxyl group available for radical scavenging. nih.gov |

| p-Coumaric Acid 4-O-Sulfate | Very Low / Inhibited | Blockage of the hydroxyl group by sulfation prevents interaction with free radicals. mdpi.com |

The parent compound, p-coumaric acid, has been shown to influence various enzymatic activities and cellular pathways, contributing to its anti-inflammatory and chemoprotective effects nih.govnih.gov. For instance, p-coumaric acid can modulate pathways related to inflammation and lipid metabolism nih.govnih.gov. It has been observed to affect enzymes involved in cholesterol regulation and to reduce the expression of inflammatory genes nih.govnih.gov.

Sulfation can alter the interaction of the molecule with enzymes and cellular receptors. While specific studies on the direct enzymatic and cellular pathway interactions of p-coumaric acid 4-O-sulfate are limited, the conjugation is a key step in metabolism mediated by sulfotransferase enzymes nih.gov. The conversion of p-coumaric acid into its sulfated form is a critical part of its metabolic fate, influencing its bioavailability and residence time in the body. The biological activities of phenolic sulfates are an area of ongoing research, as these metabolites can be present in plasma at concentrations higher than the parent compounds and may have their own distinct biological effects or serve as circulating reservoirs of the parent compound mdpi.comresearchgate.net.

Utility as a Biomarker in Dietary and Metabolic Research

The detection and quantification of metabolites like p-coumaric acid 4-O-sulfate in biological fluids have proven valuable in the fields of dietary assessment and metabolic research researchgate.net.

The presence of p-coumaric acid 4-O-sulfate in urine and plasma has been directly linked to the consumption of foods rich in its precursor, p-coumaric acid. For example, elevated levels of this metabolite have been observed following the consumption of whole grains, such as rye mdpi.com. It has also been identified as one of the metabolites that appear in human biological fluids after drinking coffee.

The parent p-coumaric acid is found in a wide variety of plant-based foods.

| Food Category | Examples |

|---|---|

| Cereals and Grains | Corn, Oats, Rice iglobaljournal.comillinois.edu |

| Fruits | Grapes, Berries, Tomatoes, Cranberries nih.goviglobaljournal.comnih.gov |

| Vegetables | - |

| Beverages | Coffee, Wine iglobaljournal.comphenol-explorer.eu |

| Legumes | Peanuts iglobaljournal.com |

The detection of p-coumaric acid 4-O-sulfate can, therefore, serve as an objective biomarker for the intake of these and other polyphenol-rich foods researchgate.netiarc.fr.

In the field of nutritional metabolomics, researchers aim to identify and quantify the complete set of small-molecule metabolites in biological samples to understand the relationship between diet and health. p-Coumaric acid 4-O-sulfate is one of many phenolic sulfates that can be used as biomarkers to provide a more accurate and objective measure of dietary intake compared to traditional methods like food frequency questionnaires researchgate.net. A study on the polyphenol metabolome in human urine identified p-coumaric acid sulfate and demonstrated its association with the intake of polyphenol-rich foods across different European populations iarc.fr. The analysis of such metabolites helps to create a more detailed picture of an individual's dietary patterns and how their body metabolizes different dietary components, which is crucial for understanding the role of diet in health and disease.

Role in Xenobiotic Biotransformation and Detoxification Processes

p-Coumaric acid 4-O-sulfate is a significant metabolite in the biotransformation and detoxification of both endogenous and exogenous compounds, known as xenobiotics. The formation of this sulfated conjugate is a key step in Phase II metabolism, a critical detoxification pathway in many organisms. researchgate.net This process involves the addition of a sulfate group to a substrate, which increases its water solubility and facilitates its excretion from the body. researchgate.net

The sulfation of p-coumaric acid at the 4-hydroxyl position is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). researchgate.net This biotransformation is not only a detoxification mechanism for p-coumaric acid itself but is also implicated in the metabolism of other xenobiotics. For instance, p-coumaric acid 4-O-sulfate has been identified as a metabolite of 4-Nonylphenol, an industrial chemical and known endocrine disruptor. cymitquimica.com This indicates that the metabolic pathways involving p-coumaric acid and its sulfated form are part of the broader detoxification system that processes and eliminates foreign compounds.

The conversion of phenolic compounds like p-coumaric acid into their sulfate esters is a well-established detoxification strategy. researchgate.net By converting the phenolic hydroxyl group into a sulfate ester, the biological activity and potential toxicity of the molecule are significantly altered, preparing it for elimination.

Table 1: p-Coumaric Acid 4-O-Sulfate in Xenobiotic Metabolism

| Xenobiotic Precursor | Metabolite | Metabolic Process | Significance |

| p-Coumaric Acid | p-Coumaric acid 4-O-sulfate | Phase II Sulfation | Detoxification of an endogenous phenolic acid. |

| 4-Nonylphenol | p-Coumaric acid 4-O-sulfate | Biotransformation | Implicated in the detoxification pathway of an industrial xenobiotic. cymitquimica.com |

Contributions to Plant-Microbe and Ecological Interactions (e.g., Autotoxicity Mitigation via Sulfation)

In the realm of plant biology and ecology, p-coumaric acid and its sulfated form play crucial roles in mediating interactions between plants and their environment, particularly with soil microbes. p-Coumaric acid, a common phenolic compound exuded by plant roots, can exhibit allelopathic and autotoxic effects, influencing the growth of neighboring plants and the organism that produced it. plos.org At certain concentrations, it can alter the composition and structure of rhizosphere microbial communities, potentially increasing the population of soil-borne pathogens like Fusarium oxysporum. plos.org

The sulfation of p-coumaric acid to form p-coumaric acid 4-O-sulfate (also known as zosteric acid) represents a key strategy for mitigating this autotoxicity. researchgate.net By converting p-coumaric acid into its sulfated ester, plants can reduce its toxicity to themselves and the surrounding microbial ecosystem. researchgate.net This biotransformation is particularly important in marine plants like eelgrass (Zostera marina), which produces zosteric acid. researchgate.net

Furthermore, p-coumaric acid 4-O-sulfate has significant ecological functions of its own. It is recognized as a potent natural antifouling agent, preventing the settlement of microorganisms, barnacles, and algae on surfaces. researchgate.net This property is vital for the survival of marine plants like eelgrass, demonstrating a direct role for the sulfated metabolite in defending against microbial colonization and biofouling. researchgate.net This highlights how sulfation can transform a potentially autotoxic compound into a beneficial defensive chemical, shaping plant-microbe and broader ecological interactions.

Table 2: Ecological Roles of p-Coumaric Acid and its Sulfated Form

| Compound | Role/Effect | Organism/System | Significance |

| p-Coumaric Acid | Autotoxicity / Allelopathy | Plants (e.g., Cucumber) | Can alter soil microbial communities and inhibit plant growth. plos.org |

| p-Coumaric Acid 4-O-Sulfate (Zosteric Acid) | Autotoxicity Mitigation | Plants (e.g., Zostera marina) | Sulfation reduces the toxicity of p-coumaric acid. researchgate.net |

| p-Coumaric Acid 4-O-Sulfate (Zosteric Acid) | Antifouling Agent | Marine Environments | Prevents settlement of microbes and invertebrates on plant surfaces. researchgate.net |

Future Research Avenues and Academic Applications of P Coumaric Acid D4 4 O Sulfate

Development of Novel Analytical Standards and Reference Materials for Metabolomics

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, relies heavily on the use of high-quality analytical standards for accurate and reproducible results. univ-tours.fr Stable isotope-labeled compounds, such as p-Coumaric Acid-d4 4-O-Sulfate, are considered the gold standard for use as internal standards in quantitative analysis, particularly in methods utilizing mass spectrometry (MS). researchgate.net

Deuterated internal standards are invaluable tools for achieving precision and accuracy in analytical chemistry. clearsynth.com Their primary function is to correct for variations that can occur during sample preparation, extraction, and analysis. isolife.nl Because a deuterated standard has nearly identical physicochemical properties to its non-labeled counterpart (the analyte), it behaves similarly during chromatographic separation and ionization in the mass spectrometer. researchgate.net This allows it to effectively compensate for matrix effects—where other compounds in a complex sample like plasma or urine can interfere with the analyte's signal—and variations in instrument response. clearsynth.comnih.gov By comparing the signal of the known concentration of the internal standard to the signal of the analyte, researchers can achieve precise quantification. clearsynth.com

While deuterium (B1214612) is a commonly used isotope for labeling due to its relative ease of incorporation, careful consideration of the label's position is necessary to avoid potential issues such as deuterium loss in solution or during mass spectrometry analysis. hilarispublisher.com The development of this compound as a reference material is a crucial step for researchers studying the metabolism of dietary phenolic compounds, enabling the accurate measurement of this specific metabolite in various biological samples.

| Characteristic of an Ideal Internal Standard | Relevance of this compound |

|---|---|

| Similar Physicochemical Properties to Analyte | Deuterium labeling results in minimal changes to polarity and chemical behavior compared to the endogenous compound. researchgate.net |

| Co-elution with Analyte in Chromatography | Ensures that both the standard and the analyte experience the same matrix effects at the same time. researchgate.net |

| Distinct Mass-to-Charge (m/z) Ratio | The increased mass from deuterium atoms allows the mass spectrometer to distinguish it from the non-labeled analyte. |

| Correction for Analytical Variability | Compensates for sample loss during preparation and corrects for fluctuations in instrument ionization efficiency. clearsynth.comnih.gov |

In-depth Investigation of Specific Sulfotransferase Isoform Roles in Conjugation

The formation of p-coumaric acid 4-O-sulfate in the body is an enzymatic process catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.com These enzymes play a critical role in Phase II metabolism, a process that converts xenobiotics (foreign compounds like drugs and dietary phenols) and endogenous molecules into more water-soluble forms that can be easily excreted. xenotech.com The reaction involves the transfer of a sulfonate group from a universal donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to the substrate. oup.comnih.gov

In humans, there are several families of cytosolic SULTs, with the SULT1 and SULT2 families being the most significant for metabolizing a wide range of compounds. nih.gov Phenolic compounds, including p-coumaric acid, are known substrates primarily for the SULT1 family. oup.com This family includes several isoforms with distinct but sometimes overlapping substrate specificities. oup.com For example, SULT1A1 is known to sulfonate a broad array of phenols, while SULT1E1 is the primary enzyme for sulfonating estrogens. nih.govresearchgate.net

Future research can utilize this compound to precisely study this conjugation reaction. By incubating the parent compound, p-coumaric acid, with individual, purified SULT isoforms, researchers can measure the formation of its sulfated metabolite. The use of a stable isotope-labeled standard would allow for highly accurate quantification of the reaction product, enabling the determination of which specific SULT isoforms (e.g., SULT1A1, SULT1A3, etc.) are most efficient at sulfonating p-coumaric acid. This provides a deeper understanding of the metabolic fate of dietary phenolics and how genetic variations in SULT enzymes might impact individuals' ability to process these compounds.

| Human SULT Family | Primary Substrates | Potential Role in p-Coumaric Acid Metabolism |

|---|---|---|

| SULT1 (Aryl-sulfotransferase) | Phenols, catecholamines, estrogens, thyroid hormones. nih.gov | Highly likely to be the primary family responsible for sulfonating p-coumaric acid, particularly isoform SULT1A1. oup.comresearchgate.net |

| SULT2 (Hydroxysteroid sulfotransferase) | Steroids (like DHEA), bile acids, and alcohols. nih.gov | Less likely to be involved, as its substrates are structurally distinct from phenolic acids. |

| SULT4 | Brain-specific, function not fully elucidated. nih.gov | Not considered a primary candidate for dietary phenolic metabolism in peripheral tissues. |

Systems Biology Approaches for Comprehensive Analysis of Phenolic Metabolomes

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components in isolation. univ-tours.fr This holistic approach integrates large datasets from various 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Metabolomics, which provides a functional snapshot of the phenotype of a cell or organism, is a particularly powerful tool within systems biology. youtube.com

When studying the impact of diet on health, a systems biology approach can be used to analyze the "phenolic metabolome"—the complete set of phenolic compounds and their metabolites present in a biological system after consumption. nih.gov This involves untargeted or targeted analysis to measure dozens to hundreds of related compounds simultaneously. doi.org The goal is to build comprehensive models of how these dietary compounds are absorbed, distributed, metabolized, and excreted, and how they perturb biological networks. youtube.com

The accuracy of the data fed into these complex models is paramount. This is where analytical standards like this compound become indispensable. In a large-scale analysis of the phenolic metabolome, the inclusion of a suite of stable isotope-labeled internal standards for key metabolites ensures that the quantitative data for each compound is robust and reliable. isolife.nl This high-quality data allows for the confident identification of correlations between different metabolites and their connections to changes in gene or protein expression, ultimately enabling a more complete and accurate understanding of the biological impact of dietary phenolics. nih.govdoi.org

Exploration of Specific Biological Pathways Modulated by p-Coumaric Acid 4-O-Sulfate

The parent compound, p-coumaric acid, has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net Research has indicated that it can influence key cellular signaling pathways. For instance, p-coumaric acid has been found to inhibit inflammatory responses by blocking the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways in macrophage cells. researchgate.net It has also been shown to protect cells against oxidative stress-induced apoptosis by modulating MAPK signaling. nih.gov In colon cancer cells, it can interfere with proliferation by stimulating apoptotic pathways. nih.gov

A critical question in nutritional science is how the biological activities of a parent compound are altered upon metabolism. Sulfation is a major metabolic transformation that significantly increases the polarity of a molecule, generally to facilitate its detoxification and excretion. oup.com This chemical modification can dramatically change a compound's ability to interact with cellular targets like enzymes and receptors.

Future research must explore whether p-coumaric acid 4-O-sulfate retains, loses, or has altered effects on the biological pathways modulated by its parent compound. Using this compound as a reference standard, researchers can first accurately measure the physiological concentrations of this metabolite in vivo. Subsequently, they can synthesize the non-labeled metabolite and test its effects directly on cell cultures, investigating its impact on pathways like NF-κB and MAPK. This will clarify whether the health effects of consuming p-coumaric acid are due to the parent compound itself or its circulating sulfated metabolite.

| Biological Pathway | Reported Effect of Parent p-Coumaric Acid | Research Question for p-Coumaric Acid 4-O-Sulfate |

|---|---|---|

| NF-κB Signaling | Inhibits activation, leading to reduced production of inflammatory mediators like TNF-α and IL-1β. researchgate.net | Does the addition of a sulfate (B86663) group alter the ability to inhibit this key inflammatory pathway? |

| MAPK Signaling (p38, ERK, JNK) | Suppresses phosphorylation in response to oxidative stress, protecting cells from apoptosis. nih.gov | Is the sulfated form still able to modulate MAPK activity, or is this function lost upon conjugation? |

| Apoptosis Pathways (e.g., Caspases) | Induces apoptosis in cancer cells by regulating proteins like caspases and members of the Bcl-2 family. nih.gov | Does sulfation affect the pro-apoptotic activity observed in cancer cell lines? |

Q & A

Advanced Research Question

- MS/MS Fragmentation Patterns : Compare diagnostic ions (e.g., m/z 97 for sulfate loss) and retention times against synthetic isomers .

- Ion Mobility Spectrometry (IMS) : Resolve isomers based on collision cross-section (CCS) differences, enhancing specificity in untargeted metabolomics .

- Enzymatic Hydrolysis : Confirm sulfate conjugation by treating samples with sulfatase and monitoring precursor-to-product transitions .

How should researchers address batch-to-batch variability in this compound synthesis?

Basic Research Question

- Certificate of Analysis (CoA) : Require suppliers to provide batch-specific purity (>95%), isotopic enrichment (≥98% d4), and residual solvent data .

- In-House QC : Perform orthogonal validation via ¹H-NMR (deuterium integration) and LC-MS/MS (signal consistency) for each batch .

What are the best practices for integrating this compound data into larger metabolic pathway models?

Advanced Research Question

- Pathway Mapping : Use tools like KEGG or MetaCyc to link sulfated metabolites to phenylpropanoid or lignin biosynthesis pathways .

- Dynamic Flux Analysis : Combine isotope tracing (d4-labeled compound) with kinetic modeling to quantify sulfate conjugation rates in real-time .

- Data Normalization : Normalize to cell count or protein content to correct for biological variability in tissue-specific studies .

How can contradictory findings about the biological activity of sulfated coumaric acid derivatives be reconciled?

Advanced Research Question

- Cell-Type Specificity : Test anti-inflammatory or antioxidant effects in primary vs. immortalized cell lines to identify context-dependent activity .

- Metabolite Stability : Differentiate between intracellular accumulation vs. rapid extracellular excretion using fractionation assays .

- Dose-Response Curves : Establish EC50/IC50 values under physiologically relevant concentrations (nM–µM range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.